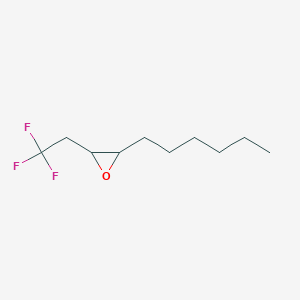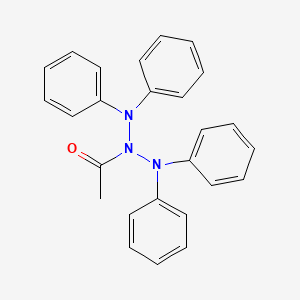
1-(1,1,3,3-Tetraphenyltriazan-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1,3,3-Tetraphenyltriazan-2-yl)ethan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a triazan ring substituted with four phenyl groups and an ethanone moiety
Preparation Methods
The synthesis of 1-(1,1,3,3-Tetraphenyltriazan-2-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of tetraphenylhydrazine with an appropriate acylating agent under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-(1,1,3,3-Tetraphenyltriazan-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group, altering the compound’s properties.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1,1,3,3-Tetraphenyltriazan-2-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It finds use in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1,1,3,3-Tetraphenyltriazan-2-yl)ethan-1-one involves its interaction with specific molecular targets. The triazan ring and phenyl groups contribute to its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(1,1,3,3-Tetraphenyltriazan-2-yl)ethan-1-one can be compared with other similar compounds, such as:
1,1,3,3-Tetraphenyl-1-propene: This compound shares the tetraphenyl substitution but differs in the core structure, leading to different reactivity and applications.
Tetramethyl acetyloctahydronaphthalenes: Although structurally different, these compounds also exhibit unique chemical properties and applications in various fields
Properties
CAS No. |
97964-71-1 |
|---|---|
Molecular Formula |
C26H23N3O |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N,N-bis(N-phenylanilino)acetamide |
InChI |
InChI=1S/C26H23N3O/c1-22(30)29(27(23-14-6-2-7-15-23)24-16-8-3-9-17-24)28(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-21H,1H3 |
InChI Key |
JIUHCFLIEKNGHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(N(C1=CC=CC=C1)C2=CC=CC=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


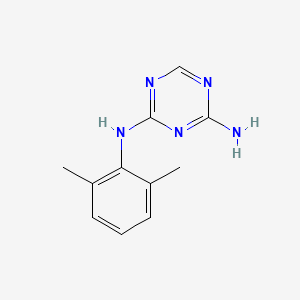
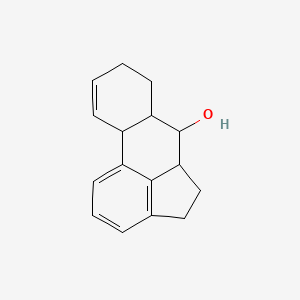
![N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide](/img/structure/B14331512.png)

![2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14331525.png)
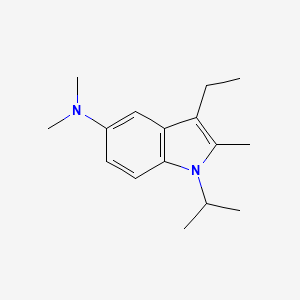

![6-Hydroxy-2-methyl-2-[4-(phenylsulfanyl)phenyl]-2H-pyran-3(6H)-one](/img/structure/B14331543.png)


![8-[(Piperidin-1-yl)methyl]bicyclo[4.2.0]octa-1,3,5-trien-3-ol](/img/structure/B14331559.png)

